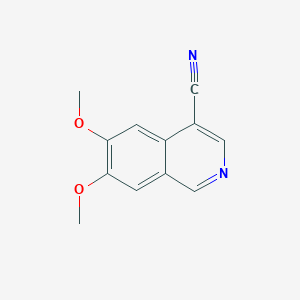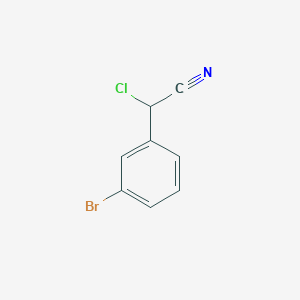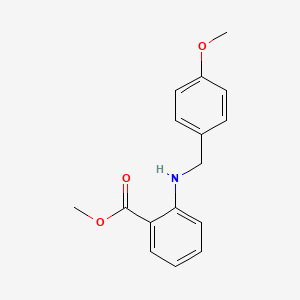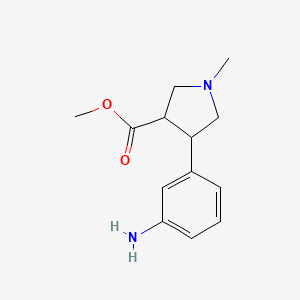![molecular formula C9H8ClN3O2 B13009421 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivativesThe molecular formula of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is C9H8ClN3O2, and it has a molecular weight of 225.63 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid typically involves the reaction of pyrrolo[2,1-f][1,2,4]triazine derivatives with appropriate chlorinating agents. One common method involves the use of 4-chloropyrrolo[2,1-f][1,2,4]triazine as a starting material, which is then reacted with propanoic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,1-f][1,2,4]triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: Another derivative with similar chemical properties and uses.
Uniqueness
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5(9(14)15)6-2-3-7-8(10)11-4-12-13(6)7/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
HTVJCENXURNFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C2N1N=CN=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)

![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
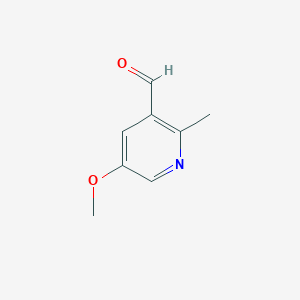
![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
